rhEPO

Vue d'ensemble

Description

Erythropoietin (EPO), also known as erythropoetin, haematopoietin, or haemopoietin, is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Recombinant human erythropoietin (rhEPO) is produced by recombinant DNA technology in cell culture . It is used in the treatment of anemia in chronic kidney disease, anemia in myelodysplasia, and in anemia from cancer chemotherapy .

Synthesis Analysis

The kidneys are the primary sources of EPO, and its synthesis is controlled by hypoxia-inducible transcription factors (HIFs) . Exogenous erythropoietin, recombinant human erythropoietin (rhEPO), is produced by recombinant DNA technology in cell culture .

Molecular Structure Analysis

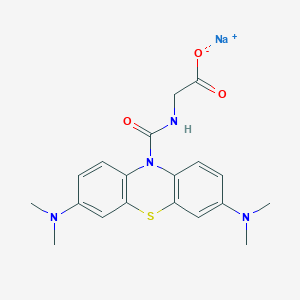

Human erythropoietin (EPO) is a 30.4 kDa glycoprotein hormone composed of a single 165 amino acid residues chain to which four glycans are attached . The rhEPO backbone sequence has a theoretical mass of 18,235.99 Da .

Chemical Reactions Analysis

A systematic strategy based on high resolution–accurate mass spectrometry (HR–AM), including multiple-enzyme digestion, HILIC enrichment, and MS–MS analysis, has been developed for detailed elucidation of site-specific N-and O-glycosylation status of rhEPO .

Physical And Chemical Properties Analysis

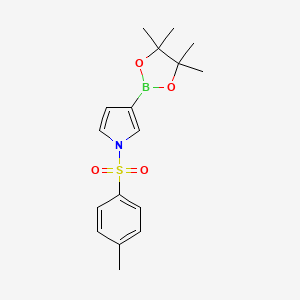

rhEPO is a compound with the molecular formula C42H73NO16 . More detailed physical and chemical properties could not be retrieved from the search results.

Applications De Recherche Scientifique

Treatment of Anemia in Renal Diseases

rhEPO has been successfully developed and marketed, mainly used in the treatment of anemia caused by renal diseases . It promotes the proliferation and differentiation of erythroid hematopoietic progenitor cells in bone marrow, which can stimulate the colony formation .

Treatment of Anemia in Cancer Patients

rhEPO is used in the treatment of anemia in cancer patients . Anemia is a frequent complication of cancer and its treatment, significantly impairing metabolic and physiologic functions as well as patients’ activity, well-being, and quality of life .

Treatment of Anemia in Malignant Tumor Radiotherapy

Another application of rhEPO is in the treatment of anemia caused by malignant tumor radiotherapy . It helps in maintaining the stability of the mitochondrial membrane, up-regulating the expression of bcl-2 and bcl-xl genes, and inhibiting the activation of caspase-3 .

Treatment of Anemia in Chemotherapy

rhEPO is also used in the treatment of anemia caused by chemotherapy . It helps in maintaining the stability of the mitochondrial membrane, up-regulating the expression of bcl-2 and bcl-xl genes, and inhibiting the activation of caspase-3 .

Reducing the Need for Transfusions

The use of rhEPO can significantly reduce the volume of red blood cell (RBC) transfusions in patients . This is particularly beneficial in reducing the risks associated with transfusions .

Off-label Use

The off-label use of rhEPO is very common and has shown certain curative effects . It can be used as evidence support for the update of the scope of indications .

Mécanisme D'action

Target of Action

Recombinant human erythropoietin (rhEPO) primarily targets erythroid progenitor cells in the bone marrow . The erythropoietin receptor (EPO-R) expressed on the surface of these cells is the specific binding site for rhEPO . The primary role of these targets is to proliferate and differentiate into red blood cells (RBCs), a process regulated by rhEPO .

Mode of Action

rhEPO interacts with the EPO-R on erythroid progenitor cells, triggering intracellular signal transduction pathways . This interaction promotes the division and differentiation of these progenitor cells into RBCs . Additionally, rhEPO inhibits the programmed cell death (apoptosis) of these cells, further enhancing erythropoiesis .

Biochemical Pathways

The binding of rhEPO to EPO-R activates several signal transduction pathways, resulting in the proliferation and terminal differentiation of erythroid precursor cells . This process increases the number of RBCs, thereby enhancing the body’s oxygen-carrying capacity .

Pharmacokinetics

The pharmacokinetics of rhEPO involves its absorption, distribution, metabolism, and excretion (ADME). rhEPO has a serum half-life of approximately 27 to 43.5 hours , which allows for less frequent dosing compared to endogenous EPO. It can be administered intravenously or subcutaneously . The long half-life and flexible administration routes contribute to its bioavailability and therapeutic efficacy.

Result of Action

The primary result of rhEPO action is an increase in RBC count, hemoglobin concentration, and hematocrit levels . This leads to improved tissue oxygenation, alleviating symptoms of anemia such as fatigue, pallor, shortness of breath, and tachycardia . In some cases, rhEPO also stimulates thrombopoiesis, increasing platelet count .

Action Environment

The action of rhEPO is influenced by various environmental factors. For instance, the degree of tissue oxygenation is a primary determinant of EPO gene expression in the kidney . Furthermore, the production of rhEPO can be enhanced through genetic engineering of host cells and optimization of culture conditions . High doses of rhepo may increase the risk of adverse effects, underscoring the importance of careful dose management .

Safety and Hazards

The use of rhEPO has been associated with risks such as death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence . Risk increases when EPO treatment raises hemoglobin levels over 11 g/dL to 12 g/dL . The unreasonable use of rhEPO and transfusion should be further standardized to ensure safety and effectiveness .

Propriétés

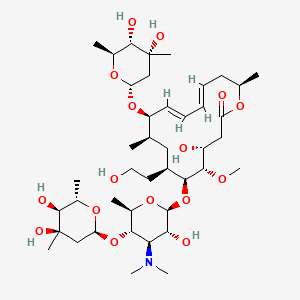

IUPAC Name |

(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKGNDLRMLFWEX-IUJNAFBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epoetin alfa is a glycoprotein, produced by recombinant DNA technology, that contains 165 amino acids in a sequence identical to that of endogenous human erythropoietin. Recombinant epoetin has the same biological activity as the endogenous hormone, which induces erythropoiesis by stimulating the division and differentiation of committed erythroid progenitor cells, including burst-forming units-erythroid, colony-forming units- erythroid, erythroblasts, and reticulocytes, in bone marrow. Erythropoietin also induces the release of reticulocytes from the bone marrow into the blood stream, where they mature into erythrocytes., Endogenous erythropoietin is produced primarily in the kidney. The anemia associated with chronic renal failure is caused primarily by inadequate production of the hormone. Administration of epoetin corrects the erythropoietin deficiency in patients with chronic renal failure. Epoetin also stimulates red blood cell production in patients who do not have a documented erythropoietin deficiency, i.e., patients with normal or slightly elevated concentrations of endogenous erythropoietin. However, it may not be effective in patients who are anemic despite having significantly elevated concentrations of erythropoietin. | |

| Record name | EPOETIN ALFA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Epoetinum alfa | |

Color/Form |

Colorless liquid /sterile injection/ | |

CAS RN |

113427-24-0 | |

| Record name | EPOETIN ALFA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.